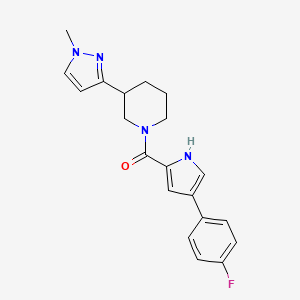
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , identified by the CAS number 2034304-49-7 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is C20H21FN4O, with a molecular weight of 352.4 g/mol . The structure features a pyrrole ring, a piperidine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034304-49-7 |
| Molecular Formula | C20H21FN4O |
| Molecular Weight | 352.4 g/mol |
Antinociceptive and Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit significant antinociceptive and anti-inflammatory properties. For instance, studies on pyrazole derivatives demonstrate that they can activate opioid receptors and inhibit acid-sensing ion channels (ASICs), leading to reduced pain responses in animal models .
A specific study evaluated the effects of a pyrazole derivative containing a fluorophenyl group, revealing that it reduced pain in both neurogenic and inflammatory pain models without affecting antinociceptive pathways in tail flick tests . This suggests that the presence of the fluorophenyl group may enhance analgesic efficacy.
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been documented extensively. The compound's structure allows for interactions that scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that similar compounds exhibited significant antioxidant activity through molecular docking simulations, indicating potential therapeutic applications in oxidative stress-related conditions .
Antitumor Activity
Pyrazole derivatives have been explored for their antitumor properties. The compound's ability to modulate cellular pathways involved in proliferation and apoptosis makes it a candidate for cancer therapy. A review of pyrazole analogs noted their effectiveness against various cancer cell lines, suggesting that this compound may also exhibit similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are relevant in neurodegenerative diseases .
- Receptor Interaction : The activation of opioid receptors and the inhibition of ASICs play crucial roles in its antinociceptive effects.
- Oxidative Stress Modulation : By scavenging free radicals, the compound may protect against cellular damage caused by oxidative stress.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Antinociceptive Effects : A study demonstrated that pyrazole derivatives with fluorine substitutions exhibited significant pain relief in animal models, indicating their potential as analgesics .
- Antioxidant Properties Evaluation : Molecular docking studies confirmed that certain pyrazole derivatives effectively bind to oxidative stress markers, showcasing their antioxidant capabilities .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-24-10-8-18(23-24)15-3-2-9-25(13-15)20(26)19-11-16(12-22-19)14-4-6-17(21)7-5-14/h4-8,10-12,15,22H,2-3,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAFWPJUDJSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














